![molecular formula C29H27N3O5 B2868012 N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 892436-75-8](/img/no-structure.png)
N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Catalysis in Organic Synthesis
The N-mesityl group in this compound can significantly impact the efficiency of N-heterocyclic carbene (NHC) catalyzed reactions. It has been observed that reactions such as annulations, oxidations, and redox reactions occur more rapidly with N-mesityl substituted NHCs . This effect is attributed to the irreversible initial addition of the NHC to the aldehyde, which accelerates the formation of the Breslow intermediate . This property can be harnessed to design more efficient catalysts for organic synthesis.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 4-methoxybenzaldehyde with 3-amino-2,4-dioxo-3,4-dihydrobenzofuran-7-carboxylic acid, followed by cyclization with mesityl oxide and acetylation with acetic anhydride.", "Starting Materials": [ "4-methoxybenzaldehyde", "3-amino-2,4-dioxo-3,4-dihydrobenzofuran-7-carboxylic acid", "mesityl oxide", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 3-amino-2,4-dioxo-3,4-dihydrobenzofuran-7-carboxylic acid in the presence of triethylamine and dichloromethane to form 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuran-7-carboxylic acid.", "Step 2: Cyclization of 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuran-7-carboxylic acid with mesityl oxide in the presence of sodium bicarbonate and dichloromethane to form N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide.", "Step 3: Acetylation of N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide with acetic anhydride in the presence of sodium bicarbonate and diethyl ether to form the final product." ] } | |
CAS RN |
892436-75-8 |
Product Name |
N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide |
Molecular Formula |
C29H27N3O5 |
Molecular Weight |
497.551 |
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C29H27N3O5/c1-17-13-18(2)25(19(3)14-17)30-24(33)16-31-26-22-7-5-6-8-23(22)37-27(26)28(34)32(29(31)35)15-20-9-11-21(36-4)12-10-20/h5-14H,15-16H2,1-4H3,(H,30,33) |
InChI Key |
BNQHDGGHKAERRI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)OC5=CC=CC=C53)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



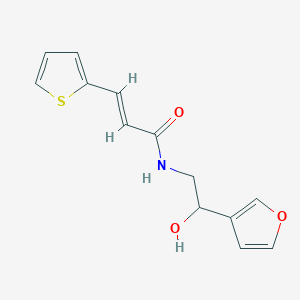
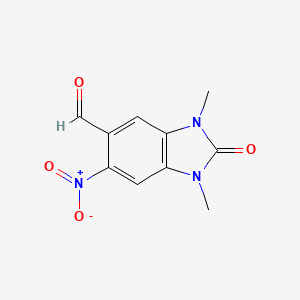
![1,9-dimethyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2867934.png)
![7-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2867935.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2867936.png)

![2-(4-(5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2867939.png)
![5-Fluoro-2-[2-(morpholin-4-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile](/img/structure/B2867942.png)
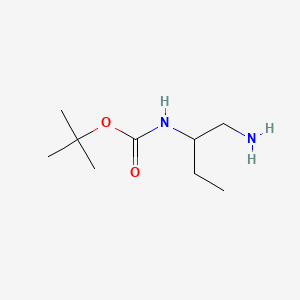
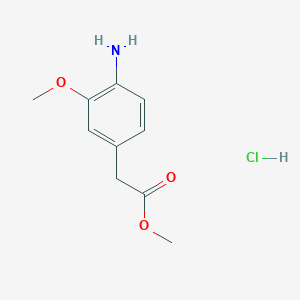
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2867947.png)
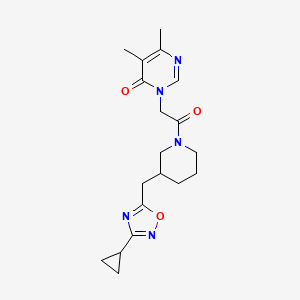
![1'-(1-naphthoyl)-N-benzyl-N-methyl-[1,4'-bipiperidine]-4-carboxamide](/img/structure/B2867949.png)
